molecular formula C4H8OS B2609597 Oxetan-3-ylmethanethiol CAS No. 1890079-79-4

Oxetan-3-ylmethanethiol

Cat. No.: B2609597
CAS No.: 1890079-79-4
M. Wt: 104.17
InChI Key: RDGWMUOKWPCMHV-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethanethiol is a chemical compound with the molecular formula C4H8OS. It is a member of the oxetane family, which are four-membered cyclic ethers. This compound is characterized by the presence of a thiol group (-SH) attached to the methylene bridge of the oxetane ring. Oxetanes are known for their unique chemical properties, including high polarity and the ability to act as hydrogen bond acceptors, which contribute to their stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetan-3-ylmethanethiol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile . This method results in the formation of the oxetane ring via a 4-exo ring closure mechanism.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-ylmethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxetan-3-ylmethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxetan-3-ylmethanethiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, including those involved in signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the oxetane ring and the thiol group. This combination imparts distinct chemical properties, such as high reactivity and the ability to form strong covalent bonds with proteins. These properties make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

oxetan-3-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c6-3-4-1-5-2-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGWMUOKWPCMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890079-79-4
Record name (oxetan-3-yl)methanethiol
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